molecular formula C18H18N2O2S B2570248 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole CAS No. 2034237-40-4

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B2570248
CAS No.: 2034237-40-4
M. Wt: 326.41
InChI Key: YHUHYHACZDTYCL-UHFFFAOYSA-N
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Description

1-[6-(Thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole (CAS 2034237-40-4) is a synthetic indole derivative supplied for biochemical research. This compound has a molecular formula of C18H18N2O2S and a molecular weight of 326.41 g/mol . The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities. In particular, indole derivatives are extensively investigated as novel anticancer agents . Research into analogous compounds has shown that such structures can act as potent antitumor agents by inducing apoptosis (programmed cell death) and causing growth arrest in cancer cell lines . The mechanism of action for some related indole derivatives involves the modulation of key cancer pathways, such as the suppression of the Epidermal Growth Factor Receptor (EGFR) and the disruption of the p53-MDM2 protein-protein interaction, which can help to reactivate tumor suppression functions in cancer cells . This makes this compound a valuable chemical tool for researchers in oncology and drug discovery, providing a core structure for the development of new targeted therapies. The product is available with a purity of 90% or higher . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. 1

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)22-15-8-10-23-12-15/h1-6,11,15H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUHYHACZDTYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives .

Scientific Research Applications

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as dihydroindole cores, pyridine derivatives, or heterocyclic substituents:

Compound A : 1-[(4-Fluorophenyl)carbonyl]-5-pyridin-3-yl-2,3-dihydro-1H-indole ()
  • Structure : Features a 4-fluorophenyl carbonyl group and a pyridin-3-yl substituent on the dihydroindole core.
  • Physical Properties : Melting point = 161–162°C; Rf = 0.09 (EtOAc/n-hexane, 1:1) .
  • Functional Groups : Fluorophenyl (electron-withdrawing) and pyridinyl (aromatic base) groups may enhance solubility and target interactions compared to the thiolan-3-yloxy group in the target compound.
Compound B : 4-(Cyano(6-(trifluoromethyl)pyridin-3-yl)methyl)-3-methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-1H-pyrrole-2-carboxamide ()
  • Structure : Contains a trifluoromethylpyridine moiety and an isoxazole ring.
  • Synthesis : Yield = 90%; purified via column chromatography (0–40% ethyl acetate in petroleum ether). ESIMS m/z (M+1): 507.2 .
  • Key Features : The trifluoromethyl group increases metabolic stability, while the isoxazole ring may confer selectivity for enzyme active sites.
Compound C : 6-(Pyrrolidin-1-yl)indoline dihydrochloride ()
  • Structure : Pyrrolidine-substituted indoline with a hydrochloride salt.
  • Applications : Likely used in receptor-binding studies due to the basic pyrrolidine nitrogen, contrasting with the neutral thiolan group in the target compound .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C
Core Structure Dihydroindole-pyridine Dihydroindole-fluorophenyl Pyrrole-isoxazole Indoline-pyrrolidine
Key Substituent Thiolan-3-yloxy 4-Fluorophenyl, pyridin-3-yl Trifluoromethylpyridine Pyrrolidin-1-yl
Melting Point N/A 161–162°C N/A N/A
Synthetic Yield N/A 78% 90% N/A
Spectroscopic Data N/A IR: 1700 cm⁻¹ (C=O) ESIMS: m/z 507.2 NMR: δ 2.5 (CH3), 3.3 (CH3)

Functional Group Impact on Bioactivity

  • Thiolan-3-yloxy (Target Compound) : The sulfur atom in the thiolan ring may enhance lipophilicity and membrane permeability compared to the fluorophenyl group in Compound A. However, it could also increase susceptibility to oxidative metabolism.
  • Pyrrolidine (Compound C) : The basic nitrogen facilitates salt formation (e.g., dihydrochloride) for improved aqueous solubility, a feature absent in the target compound .

Research Findings from Analogues

  • Enzyme Inhibition : Compound A and B are associated with CYP enzyme inhibition or corticoid/estrogen-related activity, suggesting the target compound may share similar mechanistic pathways .
  • Synthetic Accessibility : The target compound’s thiolan-3-yloxy group may require specialized synthetic routes (e.g., etherification) compared to the straightforward acylations used for Compound A .

Biological Activity

1-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]-2,3-dihydro-1H-indole is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety linked to a thiolane and pyridine structure, which may contribute to its diverse pharmacological properties.

Chemical Structure

The compound's IUPAC name is N-((1H-indol-3-yl)methyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide. Its molecular formula is C19H19N3O2S, and it possesses a unique combination of functional groups that may influence its biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antiproliferative Effects : Various studies have shown that related compounds can induce cell cycle arrest in cancer cell lines. For instance, 1,6-diaryl pyridin-2(1H)-one analogs demonstrated significant cytotoxicity against HepG2 and SKOV-3 cell lines, suggesting that similar derivatives may also have potent antiproliferative effects .
  • Cytotoxicity : The compound's structural components may allow it to interact with cellular targets involved in cancer proliferation. Preliminary evaluations suggest that the presence of the indole and thiolane moieties could enhance cytotoxicity against specific cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces cell cycle arrest in cancer cells
CytotoxicitySignificant cytotoxic effects against cancer cells
Enzyme InhibitionPotential interaction with kinases

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act through:

  • Enzyme Modulation : Interactions with specific enzymes involved in signaling pathways related to cell growth and apoptosis.
  • Receptor Binding : Potential binding to receptors that regulate cellular functions, leading to altered cell behavior.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on 1,6-Diaryl Pyridinones : This study evaluated a series of pyridinone derivatives for their antiproliferative activity. Notably, certain compounds demonstrated comparable efficacy to taxol in vitro but were less effective in vivo, indicating the need for further optimization .
  • Cytotoxicity Assessment : A recent evaluation of triazolo-pyridazine derivatives showed significant cytotoxicity against multiple cancer cell lines (A549, MCF-7, HeLa) with IC50 values below 5 μM. This suggests that modifications in the structure could enhance potency against specific targets .

Table 2: Case Study Overview

Compound TypeCell Lines TestedIC50 Values (μM)Findings
1,6-Diaryl PyridinonesHepG2, SKOV-3Comparable to taxolInduced G1/M phase arrest
Triazolo-Pyridazine DerivativesA549, MCF-7, HeLa<5Significant cytotoxicity

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